7,8-Dihydroxyflavone
Overview
Description
7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It is a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders .
Synthesis Analysis
7,8-DHF is a flavonoid substituted by hydroxy groups at C7 and C8 positions of A ring . It was first found in plants in the central and southern United States . This compound is reported to be presented in plant of Godmania aesculifolia (GA), Tridax procumbens, and various species of Primula .
Chemical Reactions Analysis
7,8-DHF has been found to act as a potent mimic of BDNF able to act on TrkB in a similar manner . It has also been found to inhibit aldehyde dehydrogenase and estrogen sulfotransferase in vitro .
Scientific Research Applications
Neuroprotective and Antidepressant Properties
7,8-Dihydroxyflavone (7,8-DHF) has shown promise as a treatment for various brain and body pathologies, particularly as a neuroprotective agent. Studies have demonstrated its efficacy in animal models of depression and neurodegenerative diseases such as Alzheimer’s and Parkinson’s Disease. It mimics brain-derived neurotrophic factor (BDNF), activating the TrkB receptor and downstream signaling pathways, which plays a neuroprotective role. Notably, its ability to cross the blood-brain barrier enhances its potential in treating neuropsychiatric disorders (Emili et al., 2020; Yang & Zhu, 2021).
Effects on Synaptic Proteins and Neurogenesis
Chronic oral administration of 7,8-DHF has been shown to strongly promote neurogenesis, especially in the dentate gyrus, and demonstrates marked antidepressant effects. These properties are attributed to its agonistic activity on the TrkB receptor, leading to increased expression of TrkB downstream synaptic proteins such as PSD95 and synaptophysin (Liu et al., 2010; Zhang et al., 2016).
Potential in Treating Parkinson’s Disease
7,8-DHF has shown potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson’s Disease. It exerts neuroprotective effects by activating TrkB receptors and its signaling cascades, reducing dopaminergic neuron loss, and potentially downregulating various pathological markers associated with Parkinson's (Nie et al., 2019).
Improvement in Sensory-Motor Performance
7,8-DHF has also been observed to improve behavioral performance in aging models. It acts as an antioxidant and Trk-B agonist, potentially reversing age-related impairments in sensory-motor performance and oxidative stress levels (Keser et al., 2020).
Anticancer Properties
In the context of cancer, 7,8-DHF has shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cells, suggesting its potential as a valuable agent for cancer prevention and treatment (Lee et al., 2015).
Anti-Inflammatory Effects
7,8-DHF has demonstrated anti-inflammatory properties, particularly in microglial cells. It inhibits the production of inflammatory mediators and cytokines, indicating its therapeutic potential against neurodegenerative diseases involving microglial activation (Park et al., 2014).
Metabolic Health Applications
7,8-DHF has also been studied for its effects on metabolic health, showing potential in regulating body weight and metabolic abnormalities in obesity models. It enhances mitochondrial biogenesis in skeletal muscle and improves insulin sensitivity, suggesting its use in metabolic disorders (Wood et al., 2018).
Modulation of Gut Microbiome
Interestingly, 7,8-DHF has been found to affect the gut microbiome, leading to alterations in body weight and metabolic health, which are sex-dependent. These findings indicate a potential role for 7,8-DHF in gut microbiome-related therapies (Sharma et al., 2021).
Safety And Hazards
Future Directions
7,8-DHF has shown efficacy against several nervous-system diseases, including Alzheimer’s, Parkinson’s, and Huntington’s . As research continues on 7,8-DHF as a treatment for these diseases, a recent discovery shows that it might be useful for combating another nervous-system scourge . A prodrug of 7,8-DHF with greatly improved potency and pharmacokinetics, R13, is under development for the treatment of Alzheimer’s disease .
properties
IUPAC Name |
7,8-dihydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYGNDCWFKTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191568 | |
Record name | 7,8-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; Bland aroma | |
Record name | 7,8-Dihydroxyflavone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble, Very slightly soluble (in ethanol) | |
Record name | 7,8-Dihydroxyflavone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
7,8-Dihydroxyflavone | |
CAS RN |
38183-03-8 | |
Record name | 7,8-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38183-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-dihydroxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,8-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dihydroxy-2-phenyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7,8-DIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADB6MA8ZV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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